molecular formula C20H18ClN3O3 B2863098 2-(4-chlorophenoxy)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 851095-99-3

2-(4-chlorophenoxy)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2863098
CAS No.: 851095-99-3
M. Wt: 383.83
InChI Key: PGVSYUVTYNTVPH-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic small molecule compound of significant interest in biomedical research, particularly for investigating new therapeutic pathways. This compound features a 1,3,4-oxadiazole core, a heterocycle recognized in medicinal chemistry for its metabolic stability and role as a bioisostere, which is present in several pharmacologically active agents . The molecular architecture, which integrates a tetrahydronaphthalene group and a 4-chlorophenoxy acetamide chain, suggests potential for diverse biological interactions. While specific biological data for this exact molecule is emerging, research on structurally related compounds provides strong direction for its research applications. Notably, a closely related acetamide compound, N‐[2‐(4‐benzoyl‐1‐piperazinyl)phenyl]‐2‐(4‐chlorophenoxy) acetamide (PPOAC-Bz), has been identified as a potent inhibitor of osteoclastogenesis . This suggests a promising research avenue for this class of molecules in studying bone metabolism disorders, such as osteoporosis. PPOAC-Bz was found to suppress the formation and function of bone-resorbing osteoclasts by inhibiting RANKL-induced signaling pathways, including the activation of key transcription factors like NFATc1, and it demonstrated an ability to prevent bone loss in vivo . Furthermore, 1,3,4-oxadiazole analogues, which share the core structural motif of this compound, are extensively investigated for their anticancer properties. These compounds are often designed as potential tubulin inhibitors, mimicking the pharmacophore of known inhibitors such as IMC-038525, and can induce mitotic arrest in cancer cells . This makes this compound a valuable candidate for researchers exploring novel mechanisms in oncology and metabolic bone disease. Our product is supplied as a high-purity compound to ensure consistent and reliable results in your experimental models. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c21-16-7-9-17(10-8-16)26-12-18(25)22-20-24-23-19(27-20)15-6-5-13-3-1-2-4-14(13)11-15/h5-11H,1-4,12H2,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVSYUVTYNTVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenoxy)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound features a 4-chlorophenoxy group and a 1,3,4-oxadiazole moiety attached to a tetrahydronaphthalene derivative. The presence of these functional groups is critical for its biological activity.

PropertyValue
Molecular FormulaC19H20ClN3O2
Molecular Weight359.83 g/mol
CAS Number14108-88-4
Boiling PointNot specified
Melting PointNot specified

Research indicates that compounds with similar structures often exhibit a range of biological activities including anticonvulsant , anticancer , and antimicrobial properties. The oxadiazole ring is known for its role in modulating various receptor pathways and influencing cellular signaling mechanisms.

  • Anticonvulsant Activity : Compounds featuring oxadiazole derivatives have shown effectiveness in models of seizure disorders. For instance, analogs have been tested in picrotoxin-induced convulsion models demonstrating significant protective effects against seizures .
  • Anticancer Activity : The presence of the 4-chlorophenoxy group may enhance the compound’s ability to interact with cancer cell receptors. Studies have indicated that similar compounds can inhibit tumor growth in various cancer cell lines by inducing apoptosis or disrupting cell cycle progression .
  • Antimicrobial Activity : Some derivatives have displayed promising antimicrobial properties against both gram-positive and gram-negative bacteria. This activity could be attributed to the lipophilicity imparted by the tetrahydronaphthalene structure, which facilitates membrane penetration .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or derivatives:

  • Anticonvulsant Studies : A study evaluating the anticonvulsant properties of thiazole-linked compounds found that electron-withdrawing groups like chlorine significantly enhanced seizure protection in animal models . This suggests that similar modifications in our compound might yield beneficial effects.
  • Cytotoxicity Assays : In vitro studies on related oxadiazole derivatives revealed varying degrees of cytotoxicity against human cancer cell lines. For example, certain compounds showed IC50 values indicating potent activity against A549 lung adenocarcinoma cells .
  • Receptor Interaction Studies : Compounds with oxadiazole cores have been identified as dual modulators for nuclear receptors such as FXR and PXR. This dual activity suggests potential applications in metabolic disorders related to bile acid homeostasis .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in the 1,3,4-Oxadiazole Family

N-Substituted 5-[(4-Chlorophenoxy)Methyl]-1,3,4-Oxadiazole-2yl-2-Sulfanyl Acetamides ()

These compounds share the 4-chlorophenoxy group but differ in substituents on the oxadiazole ring. For example:

  • 7o : N-(3,4-Dimethylphenyl)-2-sulfanyl acetamide substituent.
    • Activity : Exhibited potent antibacterial activity against Salmonella typhi, Klebsiella pneumoniae, and Staphylococcus aureus (comparable to ciprofloxacin) .
    • Cytotoxicity : Substitutions on the oxadiazole reduced cytotoxicity compared to parent scaffolds.
N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-Tetrahydronaphthalen-2-yl)Oxy)Methyl)-1,3,4-Oxadiazol-2-yl]Thio}Acetamide ()
  • Structural Difference : Contains a benzodioxol group and an oxymethyl linker between the tetrahydronaphthalene and oxadiazole.

Heterocyclic Variants: Thiadiazole and Triazole Derivatives

2-[[5-[(4-Chlorophenyl)Methylsulfanyl]-1,3,4-Thiadiazol-2-yl]Sulfanyl]-N-(2,4,6-Trimethylphenyl)Acetamide ()
  • Core Modification : Replaces oxadiazole with thiadiazole (sulfur instead of oxygen).
  • Activity Implications : Thiadiazoles often exhibit enhanced antioxidant and antimicrobial properties but may reduce metabolic stability due to sulfur’s susceptibility to oxidation.
2-((5-((4-Chlorophenoxy)Methyl)-4-Phenyl-4H-1,2,4-Triazol-3-yl)Thio)-N-(Naphthalen-1-yl)Acetamide ()
  • Core Modification : Utilizes a triazole ring, which offers additional hydrogen-bonding sites.
  • Biological Relevance : Triazoles are associated with anticancer and antifungal activities, differing from oxadiazoles’ antibacterial focus .

Comparison with Analogues

  • Triazole Derivatives () : Synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach .
  • Thiadiazole Derivatives () : Formed via cyclization of thiosemicarbazides, requiring harsher conditions (e.g., POCl3).

Antibacterial Activity

Compound Core Structure Key Substituent Activity (MIC, μg/mL) Reference
Target Compound 1,3,4-Oxadiazole Tetrahydronaphthalen-2-yl Not reported
7o () 1,3,4-Oxadiazole 3,4-Dimethylphenyl 0.5–1.0 (vs. Gram ± bacteria)
6 m () 1,2,3-Triazole Naphthalen-1-yloxy Moderate (IC50 ~10 μM)

Enzymatic Inhibition

  • α-Chymotrypsin Inhibition : Derivatives in showed moderate inhibition, correlating with docking studies highlighting interactions at the enzyme’s active site .

Physicochemical and Computational Insights

Lipophilicity and Solubility

  • Triazole Analogues () : Benzodioxol groups lower logP (~2.8), balancing solubility and permeability.

Docking Studies

  • 7o () : Hydrogen bonding with α-chymotrypsin’s Ser195 and His57 residues.
  • Target Compound : Molecular modeling (hypothetical) suggests similar interactions but enhanced hydrophobic contacts due to the tetrahydronaphthalene moiety.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenoxy)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-chlorophenoxy)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

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